molecular formula C8H12N2O2 B115654 Methyl 1-propyl-1H-imidazole-4-carboxylate CAS No. 149096-32-2

Methyl 1-propyl-1H-imidazole-4-carboxylate

Cat. No.: B115654
CAS No.: 149096-32-2
M. Wt: 168.19 g/mol
InChI Key: KICWFSNTRRTWKU-UHFFFAOYSA-N
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Description

Methyl 1-propyl-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-propyl-1H-imidazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the imidazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be utilized to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

Methyl 1-propyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-propyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include enzyme inhibition, receptor modulation, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-1H-imidazole-4-carboxylate
  • Ethyl 1-propyl-1H-imidazole-4-carboxylate
  • Methyl 1-butyl-1H-imidazole-4-carboxylate

Uniqueness

Methyl 1-propyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group at position 1 and the methyl ester at position 4 confer distinct properties compared to other similar compounds. These differences can affect solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 1-propylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-5-7(9-6-10)8(11)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICWFSNTRRTWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567517
Record name Methyl 1-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149096-32-2
Record name Methyl 1-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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